Cas no 877-37-2 (2-Bromo-1-(4-chlorophenyl)propan-1-one)
2-Bromo-1-(4-chlorophenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-Propanone,2-bromo-1-(4-chlorophenyl)-
- 2-BROMO-1-(4-CHLORO-PHENYL)-PROPAN-1-ONE
- 2-bromo-1-(4-chlorophenyl)propan-1-one
- 2-BROMO-4’-CHLOROPROPIOPHENONE
- (2R)-2-bromo-1-(4-chlorophenyl)propan-1-one
- 2-bromo-1-(4-chlorophenyl)-1-propanone
- 2-bromo-4'-chloropropiophenone
- 2-Bromo-1-(4-chlorophenyl)-1-propanone (ACI)
- Propiophenone, 2-bromo-4′-chloro- (7CI, 8CI)
- 2-Bromo-4′-chloropropiophenone
- α-Bromo-4′-chloropropiophenone
- α-Bromo-p-chloropropiophenone
- 2-Bromo-1-(4-chlorophenyl)-propan-1-one
- EN300-04458
- DTXSID50396420
- SAKMPXRILWVZEG-UHFFFAOYSA-N
- SCHEMBL634548
- W12152
- CS-0038379
- (4-chlorophenyl)-(1-bromoethyl)-ketone
- AKOS016050184
- 2-bromo-4-chloropropiophenone
- 4'-chloro-2-bromopropiophenone
- A842356
- STK208501
- 877-37-2
- SY066474
- MFCD00018687
- AKOS000118638
- BS-13570
- 2-Bromo-1-(4-chlorophenyl)propan-1-one
-
- MDL: MFCD00018687
- Inchi: 1S/C9H8BrClO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3
- InChI Key: SAKMPXRILWVZEG-UHFFFAOYSA-N
- SMILES: O=C(C(C)Br)C1C=CC(Cl)=CC=1
Computed Properties
- Exact Mass: 245.94500
- Monoisotopic Mass: 245.945
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1A^2
- XLogP3: 3.4
Experimental Properties
- Density: 1.518
- Boiling Point: 296.7°C at 760 mmHg
- Flash Point: 133.2°C
- Refractive Index: 1.57
- PSA: 17.07000
- LogP: 3.30610
2-Bromo-1-(4-chlorophenyl)propan-1-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2-Bromo-1-(4-chlorophenyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015030874-250mg |
2-Bromo-4'-chloropropiophenone |
877-37-2 | 97% | 250mg |
$499.20 | 2023-08-31 | |
| Alichem | A015030874-500mg |
2-Bromo-4'-chloropropiophenone |
877-37-2 | 97% | 500mg |
$790.55 | 2023-08-31 | |
| Alichem | A015030874-1g |
2-Bromo-4'-chloropropiophenone |
877-37-2 | 97% | 1g |
$1504.90 | 2023-08-31 | |
| Chemenu | CM344404-1g |
2-Bromo-1-(4-chlorophenyl)propan-1-one |
877-37-2 | 95%+ | 1g |
$136 | 2022-05-27 | |
| Chemenu | CM344404-5g |
2-Bromo-1-(4-chlorophenyl)propan-1-one |
877-37-2 | 95%+ | 5g |
$458 | 2022-05-27 | |
| Chemenu | CM344404-10g |
2-Bromo-1-(4-chlorophenyl)propan-1-one |
877-37-2 | 95%+ | 10g |
$743 | 2022-05-27 | |
| Apollo Scientific | OR965110-1g |
2-Bromo-1-(4-chlorophenyl)propan-1-one |
877-37-2 | 98% | 1g |
£117.00 | 2023-09-02 | |
| Apollo Scientific | OR965110-5g |
2-Bromo-1-(4-chlorophenyl)propan-1-one |
877-37-2 | 98% | 5g |
£394.00 | 2023-09-02 | |
| abcr | AB314467-1 g |
2-Bromo-1-(4-chlorophenyl)propan-1-one, 95%; . |
877-37-2 | 95% | 1 g |
€109.00 | 2023-07-19 | |
| abcr | AB314467-5 g |
2-Bromo-1-(4-chlorophenyl)propan-1-one, 95%; . |
877-37-2 | 95% | 5 g |
€329.00 | 2023-07-19 |
2-Bromo-1-(4-chlorophenyl)propan-1-one Production Method
Production Method 1
1.2 0 °C; 4 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
Production Method 2
Production Method 3
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 10 min, rt
Production Method 4
Production Method 5
Production Method 6
Production Method 7
2.1 0 °C; 1 - 2 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 10 min, rt
Production Method 8
2.1 Solvents: Diethyl ether ; 30 min, -20 °C
3.1 Reagents: Hydrogen bromide
2-Bromo-1-(4-chlorophenyl)propan-1-one Raw materials
- 4-Chlorobromobenzene
- Ethane, diazo-(6CI,8CI,9CI)
- 1-Propanone, 1-(4-chlorophenyl)-2-diazo-
- p-Chlorophenylmagnesium Bromide (1.0M in 2-Methyltetrahydrofuran)
- 4'-Chloropropiophenone
- 2-Bromopropionyl bromide
- 1-(4-Chlorophenyl)propan-1-ol
- Carbamic acid,N-ethyl-N-nitroso-, ethyl ester
2-Bromo-1-(4-chlorophenyl)propan-1-one Preparation Products
2-Bromo-1-(4-chlorophenyl)propan-1-one Suppliers
2-Bromo-1-(4-chlorophenyl)propan-1-one Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 2-Bromo-1-(4-chlorophenyl)propan-1-one
Research Brief on 2-Bromo-1-(4-chlorophenyl)propan-1-one (CAS: 877-37-2): Recent Advances and Applications
2-Bromo-1-(4-chlorophenyl)propan-1-one (CAS: 877-37-2) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in drug development. Recent studies have highlighted its role as a key intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders and inflammatory diseases.
One of the most notable advancements in the study of 2-Bromo-1-(4-chlorophenyl)propan-1-one is its application in the synthesis of novel psychoactive substances (NPS). Researchers have identified its utility as a precursor in the production of cathinone derivatives, which are being investigated for their potential therapeutic effects. However, the compound's association with illicit drug synthesis has also prompted regulatory scrutiny, emphasizing the need for controlled usage in research settings.
In a recent study published in the Journal of Medicinal Chemistry, scientists explored the compound's mechanism of action in modulating dopamine and serotonin receptors. The findings suggest that derivatives of 2-Bromo-1-(4-chlorophenyl)propan-1-one exhibit selective binding affinity, making them promising candidates for the development of targeted therapies for depression and anxiety disorders. Additionally, the compound's structural versatility allows for modifications that enhance its pharmacokinetic properties, such as improved bioavailability and reduced toxicity.
Another area of research has focused on the compound's anti-inflammatory properties. A 2023 study in Bioorganic & Medicinal Chemistry Letters demonstrated that 2-Bromo-1-(4-chlorophenyl)propan-1-one derivatives inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. These results indicate potential applications in treating chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. Further in vivo studies are warranted to validate these findings and assess the compound's safety profile.
From a synthetic chemistry perspective, recent advancements have optimized the production of 2-Bromo-1-(4-chlorophenyl)propan-1-one, reducing byproduct formation and improving yield. Green chemistry approaches, such as solvent-free reactions and catalytic methods, have been employed to minimize environmental impact. These innovations are critical for scaling up production while adhering to sustainable practices.
In conclusion, 2-Bromo-1-(4-chlorophenyl)propan-1-one (CAS: 877-37-2) continues to be a compound of high relevance in chemical biology and pharmaceutical research. Its dual role as a therapeutic intermediate and a subject of regulatory concern underscores the importance of ongoing research to fully understand its potential and limitations. Future studies should focus on elucidating its molecular targets, optimizing derivative structures, and exploring clinical applications.
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